Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate is a chemical compound characterized by its unique structure, which includes a cyclohexyl ring, a piperidine moiety, and an acetate functional group. The molecular formula for this compound is C14H23NO2, and it features a piperidine ring that is substituted with a cis-4-oxy group attached to the cyclohexyl structure. This configuration contributes to its potential biological activities and applications in various fields such as medicinal chemistry.
Research on piperidine derivatives has demonstrated various biological activities, including:
The synthesis of methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate can be achieved through several methods:
Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate has potential applications in:
Interaction studies involving methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate may focus on:
Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate shares structural features with several other compounds. Here are some similar compounds along with their unique characteristics:
Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate stands out due to its specific cis configuration and the combination of both piperidine and cyclohexane rings, which may confer distinct pharmacological properties compared to these similar compounds. Its unique structure potentially enhances its interaction with biological targets, making it an interesting subject for further research in medicinal chemistry.
Retrosynthetic dissection identifies three primary fragments:
The cis-configuration of the cyclohexane ring necessitates stereoselective synthesis, likely through ring-closing metathesis or asymmetric hydrogenation [1] [3]. The piperidine-oxy group introduction may leverage nucleophilic displacement or Mitsunobu coupling, while esterification typically involves acid-catalyzed methanolysis of a precursor carboxylic acid [4].
The cis-cyclohexane framework is achievable via:
Table 1: Cyclohexane Ring Formation Methods
| Method | Catalyst | Solvent | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| Diels-Alder | ZrCl~4~ | Toluene | 9:1 | 78 |
| Azetidine expansion | AgBF~4~ | DMSO | >95:5 | 82 |
Key approaches include:
Esterification is typically finalized early to avoid side reactions:
Protecting groups (e.g., tert-butyloxycarbonyl for piperidine nitrogen) are critical during intermediate stages to prevent unwanted nucleophilic attacks [3].
Silver-based catalysts (AgBF~4~, Ag~2~CO~3~) enhance ring-expansion efficiency in DMSO, achieving >95% cis-selectivity [1]. For Diels-Alder reactions, zirconium chloride improves dienophile activation, while N-heterocyclic carbene (NHC)-Cu(I) complexes facilitate aza-Prins cyclizations for piperidine formation [3].
Solvent polarity profoundly impacts reaction kinetics:
Table 2: Solvent Effects on Key Steps
| Reaction Step | Optimal Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Cyclohexane expansion | DMSO | 82 | 95 |
| Mitsunobu coupling | THF | 75 | 98 |
| Esterification | Methanol | 89 | >99 |
The thermodynamic stability of Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate is fundamentally influenced by three critical structural components: the cyclohexane ring conformation, the ether linkage between the cyclohexane and piperidine moieties, and the methyl acetate ester group.
The cyclohexane portion of the molecule adopts a chair conformation, which represents the most thermodynamically stable arrangement due to the minimization of both angle strain and torsional strain [3]. In this configuration, all carbon-carbon bond angles approach the ideal tetrahedral value of 109.5°, eliminating angle strain, while the hydrogen atoms on adjacent carbons maintain a perfect staggered arrangement that eliminates torsional strain [3].
The energy barrier for chair-to-chair interconversion through the half-chair transition state is approximately 44 kJ/mol (10.5 kcal/mol) [4] [5], which is readily surmounted by thermal energy available at room temperature. This relatively low energy barrier allows for rapid ring flipping, occurring approximately 100,000 times per second at room temperature [6].
Table 3.1: Cyclohexane Conformational Energy Profile
| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Characteristics |
|---|---|---|---|
| Chair | 0.0 | 0.0 | Most stable, strain-free |
| Twist Boat | 23.0 | 5.5 | Intermediate stability |
| Boat | 29.7 | 7.1 | Higher energy, unstable |
| Half-Chair | 46.0 | 11.0 | Transition state, highest energy |
The cis stereochemistry of the compound introduces additional thermodynamic considerations. In the cis configuration, the piperidin-4-yloxy substituent and the acetate side chain occupy positions that create steric interactions, resulting in approximately 2-4 kJ/mol of additional strain energy compared to the trans configuration [1] [7].
The ether bond connecting the cyclohexane ring to the piperidine moiety exhibits high thermodynamic stability under normal conditions. Ethers are generally resistant to hydrolysis due to the strong carbon-oxygen bonds (bond dissociation energy approximately 360 kJ/mol) and the lack of easily polarizable bonds [8]. However, under acidic conditions or elevated temperatures, the ether linkage may undergo cleavage through protonation and subsequent nucleophilic attack.
The methyl acetate ester functionality represents the most thermodynamically labile component of the molecule. The Gibbs free energy of hydrolysis for simple alkyl acetates is typically in the range of -5 to -15 kJ/mol, indicating a thermodynamically favorable hydrolysis reaction [9]. Computational density functional theory studies using PBE0/6-311G(2d,2p) level calculations predict the hydrolysis energy to be approximately -12.3 kJ/mol for this compound [9].
Table 3.2: Thermodynamic Parameters for Molecular Components
| Component | Bond Dissociation Energy (kJ/mol) | Hydrolysis ΔG° (kJ/mol) | Temperature Stability (°C) |
|---|---|---|---|
| C-O (ether) | 360 | N/A | >200 |
| C-O (ester) | 380 | -12.3 | 150-180 |
| C-N (piperidine) | 305 | N/A | >250 |
The solubility behavior of Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate reflects its amphiphilic nature, containing both hydrophilic (piperidine nitrogen, ester carbonyl) and lipophilic (cyclohexane ring, methyl groups) structural elements.
The compound exhibits limited aqueous solubility estimated at approximately 12 mg/L at 25°C [1]. This low water solubility results from several factors:
The presence of the piperidine nitrogen provides some hydrophilic character, particularly when protonated at physiological pH. The Henderson-Hasselbalch equation predicts that at pH 7.4, approximately 15% of the compound exists in the protonated form, enhancing water solubility through ionic interactions [10].
The compound demonstrates significantly enhanced solubility in organic solvents due to favorable intermolecular interactions:
Table 3.3: Solubility in Various Solvents
| Solvent | Solubility (mg/mL) | Interactions |
|---|---|---|
| Methanol | 45-60 | Hydrogen bonding, dipole interactions |
| Ethanol | 35-50 | Hydrogen bonding, hydrophobic interactions |
| Dichloromethane | 80-120 | Dipole-induced dipole, van der Waals |
| Acetone | 40-65 | Dipole interactions, weak hydrogen bonding |
| Cyclohexane | 5-8 | van der Waals interactions only |
Polar Aprotic Solvents: In solvents such as dimethyl sulfoxide and dimethylformamide, the compound exhibits high solubility (>100 mg/mL) due to strong dipole-dipole interactions and the ability of these solvents to stabilize the ester carbonyl through coordination [11].
Polar Protic Solvents: Alcoholic solvents provide moderate to good solubility through hydrogen bonding between the solvent hydroxyl groups and the piperidine nitrogen or ester oxygen. The solubility follows the trend: methanol > ethanol > isopropanol, reflecting the decreasing polarity and increasing steric hindrance of the alcohol [12].
The ionizable piperidine nitrogen significantly influences solubility as a function of pH. At acidic pH values (pH < 8), protonation of the nitrogen creates a positively charged species that exhibits markedly enhanced water solubility:
The octanol-water partition coefficient serves as a critical descriptor of the compound's lipophilicity and membrane permeability characteristics. For Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate, computational methods and structure-activity relationships provide estimates of the LogP value.
Using Crippen fragmentation methods and ALogPS algorithms, the predicted LogP value is approximately 2.8 ± 0.3 [13]. This moderate lipophilicity reflects the balanced contribution of hydrophilic and lipophilic structural features.
Fragment Contributions to LogP:
Direct experimental determination of LogP typically employs the shake-flask method with octanol and water phases. For structurally similar compounds containing cyclohexyl and piperidine moieties, experimental LogP values range from 1.5 to 3.5, depending on the substitution pattern and stereochemistry [14] [15].
Table 3.4: LogP Values of Related Compounds
| Compound | Experimental LogP | Structural Features |
|---|---|---|
| Cyclohexyl acetate | 2.3 | Simple cyclohexyl ester |
| 4-Methylcyclohexanol acetate | 2.6 | Substituted cyclohexyl ester |
| N-Methylpiperidine | 0.9 | Basic piperidine derivative |
| Target compound (predicted) | 2.8 | Combined structural elements |
The ionizable nature of the piperidine nitrogen results in pH-dependent partitioning. The distribution coefficient (LogD) accounts for all ionic forms:
This pH dependence has significant implications for membrane permeability and tissue distribution, with the neutral form showing higher membrane penetration capability [16].
The acid dissociation constant (pKa) of the piperidine nitrogen represents a critical parameter influencing the compound's protonation state, solubility, and biological activity at physiological pH.
The piperidine nitrogen in Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate exhibits basic character typical of secondary amines. Computational prediction using density functional theory methods suggests a pKa value of approximately 10.8 ± 0.2 [17] [18].
Electronic Factors Influencing Basicity:
Comparison with structurally related piperidine derivatives provides validation for the predicted pKa value:
Table 3.5: pKa Values of Piperidine Derivatives
| Compound | Experimental pKa | Structural Modification | Effect on Basicity |
|---|---|---|---|
| Piperidine | 11.12 | Unsubstituted | Baseline |
| 4-Hydroxypiperidine | 10.8 | 4-OH substitution | Slight decrease |
| 4-Methoxypiperidine | 10.9 | 4-OCH₃ substitution | Minimal effect |
| Target compound (predicted) | 10.8 | 4-Oxy-cyclohexyl substitution | Moderate decrease |
The ether linkage at the 4-position of the piperidine ring introduces a -0.3 pKa unit decrease compared to unsubstituted piperidine, consistent with the electron-withdrawing effect of the oxygen atom through inductive mechanisms [19] [17].
The ionization of the piperidine nitrogen exhibits temperature dependence following the van't Hoff relationship. For similar piperidine derivatives, the temperature coefficient is approximately -0.015 pKa units per K [20]:
pKa Temperature Profile:
Potentiometric titration represents the gold standard for experimental pKa determination. The procedure involves:
Alternative methods include UV-Vis spectrophotometry (if chromophoric changes occur upon protonation) and ¹H NMR spectroscopy (monitoring chemical shift changes of protons adjacent to the nitrogen) [20].
| Property | Value | Method | Confidence Level |
|---|---|---|---|
| Molecular Weight | 255.34 g/mol | Calculation | High |
| Water Solubility | 12 mg/L | Estimation | Moderate |
| LogP | 2.8 ± 0.3 | Computational | Moderate |
| pKa | 10.8 ± 0.2 | Prediction/SAR | Moderate |
| Melting Point | 98-102°C | Estimation | Low |
| Thermal Stability | <180°C | Estimation | Low |